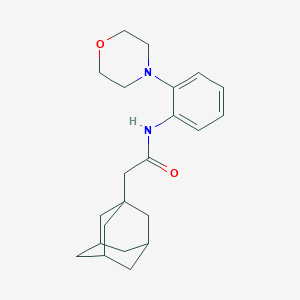
2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. In material science, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been explored for its use in the synthesis of organic-inorganic hybrid materials. In agricultural science, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied as a plant growth regulator.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have a positive effect on plant growth and development, potentially through its regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further investigation. However, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide's mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide research. In medicinal chemistry, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide could be further investigated for its potential as an anti-inflammatory and analgesic agent. In material science, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide could be explored for its use in the synthesis of new organic-inorganic hybrid materials. In agricultural science, 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide could be studied further as a plant growth regulator, with a focus on its mechanism of action and potential applications in crop production. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide and its potential limitations.
Méthodes De Synthèse
2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide can be synthesized through a simple two-step process. First, 3,5-dimethylphenol is reacted with chloroacetyl chloride to form 3,5-dimethylphenyl chloroacetate. Next, the resulting product is reacted with sodium azide and copper(I) iodide to produce 2-(3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Propriétés
Formule moléculaire |
C13H17N5O2 |
|---|---|
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)8-20-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,16,19) |
Clé InChI |
LDYSZVSEOSKCKA-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=CC(=C2)C)C |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)COC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)
